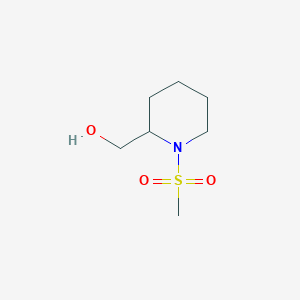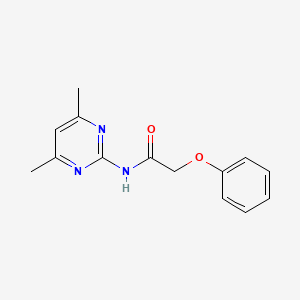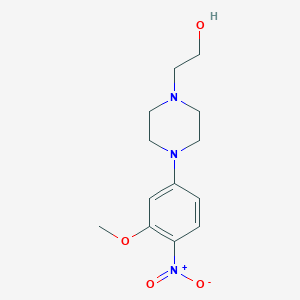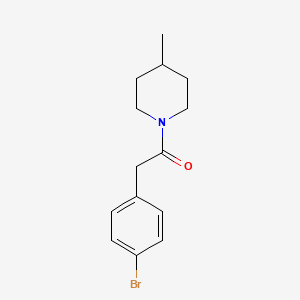
2-(4-Bromophenyl)-1-(4-methylpiperidin-1-yl)ethanone
Übersicht
Beschreibung
2-(4-Bromophenyl)-1-(4-methylpiperidin-1-yl)ethanone (2-Br-4-Me-1-Pipe) is a chemical compound that has been studied for its potential applications in scientific research. It is a synthetic compound with a complex molecular structure, and it has been found to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Hydrogen-bonding Patterns
Research on compounds structurally related to 2-(4-Bromophenyl)-1-(4-methylpiperidin-1-yl)ethanone has shown interesting hydrogen-bonding patterns. For example, studies on 1-(4-bromophenyl)-2-(piperidin-2-ylidene)ethanone revealed bifurcated intra- and intermolecular hydrogen bonding, forming six-membered hydrogen-bonded rings and centrosymmetric dimers. These interactions are crucial in stabilizing crystal structures and may have implications in materials science and molecular engineering (Balderson et al., 2007).
Synthesis of N-Acetyl Enamides
In the context of organic synthesis, derivatives of 1-(4-Bromophenyl)ethanone, which is structurally similar to the compound , have been used in the reductive acetylation of oximes mediated by iron(II) acetate. This method is employed for synthesizing N-acetyl enamides, which are significant in pharmaceutical chemistry (Tang et al., 2014).
Chemoenzymatic Synthesis in Drug Development
Another significant application is in the chemoenzymatic synthesis of drug precursors. For instance, a study focused on synthesizing a precursor to Odanacatib, a Cathepsin K inhibitor, using a compound similar to this compound. This research highlights the potential of such compounds in developing novel pharmaceuticals (González-Martínez et al., 2019).
Enantioselective Catalysis
Compounds related to this compound have been studied in enantioselective catalysis. This is particularly important in the synthesis of enantioenriched secondary alcohols, with applications in asymmetric synthesis and chiral drug production (Thvedt et al., 2011).
Molecular Structure and Spectroscopy
The molecular structure and vibrational frequencies of compounds closely related to this compound have been explored using spectroscopic methods. Such studies are crucial in understanding the electronic properties and potential applications in materials science (Mary et al., 2015).
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO/c1-11-6-8-16(9-7-11)14(17)10-12-2-4-13(15)5-3-12/h2-5,11H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBRLHOARWQNIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-(Prop-2-yn-1-yloxy)phenyl]methanol](/img/structure/B3131089.png)
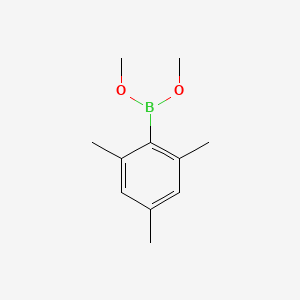

![N-[3-(1-Imidazolyl)propyl]-2,4-dichlorobenzamide](/img/structure/B3131106.png)
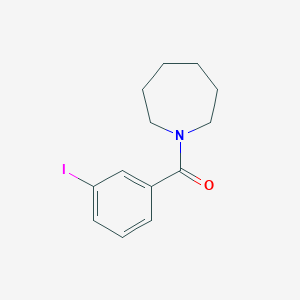
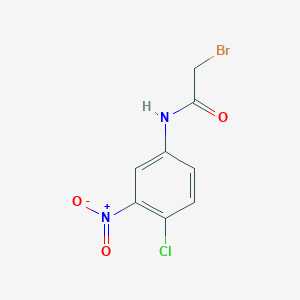
![Propyl 4-[(2-bromoacetyl)amino]benzoate](/img/structure/B3131121.png)
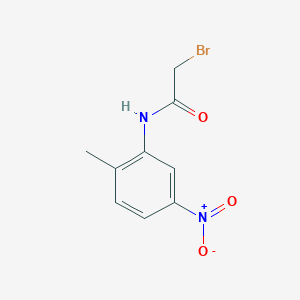
![N-[3-(Acetylamino)phenyl]-2-bromoacetamide](/img/structure/B3131127.png)
